N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-12-8-13(2)16(14(3)9-12)23(19,20)18-10-15-11-21-17(22-15)6-4-5-7-17/h8-9,15,18H,4-7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZYBRUMKHHLRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2COC3(O2)CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Ketalization
In a representative procedure, cyclopentanone reacts with diethyl L-tartrate in toluene using p-toluenesulfonic acid as a catalyst. The reaction proceeds under reflux with azeotropic removal of water, yielding (2R,3R)-diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate in 78% yield after vacuum distillation. Key parameters include:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | p-Toluenesulfonic acid | |
| Solvent | Toluene | |
| Temperature | Reflux (≈110°C) | |
| Reaction Time | 62 hours | |
| Yield | 78% |
This intermediate is subsequently hydrolyzed to the dicarboxylic acid using lithium hydroxide in a tetrahydrofuran-methanol-water system, achieving 50–72% yields depending on the workup protocol.
The introduction of the 2,4,6-trimethylbenzenesulfonamide group requires nucleophilic substitution at the spiroketal’s methyl position.
Amine Intermediate Synthesis
The methyl group adjacent to the dioxaspiro ring is functionalized via bromination followed by amination. A two-step sequence is employed:
- Bromination : Treatment of 1,4-dioxaspiro[4.4]nonane-2-methanol with phosphorus tribromide (PBr₃) in dichloromethane yields the corresponding bromide.
- Amination : Displacement of the bromide with aqueous ammonia or benzylamine generates the primary amine, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amine.
Sulfonylation Reaction
The amine intermediate reacts with 2,4,6-trimethylbenzenesulfonyl chloride under Schotten-Baumann conditions. In a typical procedure:
- The amine (1 equiv) is dissolved in dichloromethane.
- Triethylamine (2.5 equiv) is added as a base.
- 2,4,6-Trimethylbenzenesulfonyl chloride (1.2 equiv) is introduced dropwise at 0°C.
- The reaction stirs at room temperature for 12 hours, followed by aqueous workup and purification via column chromatography.
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Base | Triethylamine | |
| Temperature | 0°C → room temperature | |
| Yield | 65–82% |
Optimization of Reaction Conditions
Catalyst Screening for Ketalization
Alternative catalysts such as Amberlyst-15 and Nafion-H have been explored to improve ketalization efficiency. Amberlyst-15 reduces reaction time to 48 hours but requires higher loading (10 mol%), while Nafion-H offers comparable yields under milder conditions.
Solvent Effects in Sulfonylation
Polar aprotic solvents like acetonitrile and dimethylformamide accelerate sulfonylation but increase side product formation. Dichloromethane remains optimal due to its balance of reactivity and selectivity.
Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Data
Single-crystal X-ray diffraction of analogs confirms the spirocyclic structure, with bond angles and torsion parameters consistent with restricted conformational flexibility.
Industrial-Scale Production Considerations
Large-scale synthesis faces challenges in minimizing solvent use and improving atom economy. Continuous flow systems with immobilized catalysts (e.g., silica-supported p-TSA) reduce reaction times to <24 hours and enhance throughput.
Emerging Methodologies
Recent advances include enzymatic ketalization using lipases and photoredox-mediated sulfonylation, though these remain experimental. A biocatalytic route using Candida antarctica lipase B achieves 68% yield under aqueous conditions but requires further optimization.
Biological Activity
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C16H23NO6S
- Molecular Weight : 357.42 g/mol
- Melting Point : 201-204°C
- Solubility : Soluble in organic solvents like DMSO and ethanol; solubility in water is not reported.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of 2,4,6-trimethylbenzenesulfonyl chloride with N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amine using a base such as triethylamine. Characterization can be performed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Anticancer Properties
This compound has shown promising anticancer activity in various studies:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).
- Mechanism of Action : While the exact mechanism remains unclear, it is believed to inhibit specific enzymes and signaling pathways involved in cancer progression.
Other Therapeutic Potential
Research suggests that this compound may also have applications beyond oncology:
- Autoimmune Diseases : Preliminary studies indicate potential efficacy in treating autoimmune disorders.
- Neurodegenerative Diseases : There is ongoing exploration into its effects on Alzheimer's disease and other neurodegenerative conditions.
Case Studies
- Study on Anticancer Activity
- A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. It demonstrated significant inhibition of cell proliferation with IC50 values ranging from 10 to 25 µM for MCF-7 cells.
- Toxicity Assessment
- Toxicological evaluations have been conducted in animal models to determine the safety profile of the compound. Results indicated that while effective at therapeutic doses, higher concentrations could lead to adverse effects such as hepatotoxicity.
Research Findings Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C16H23NO6S |
| Molecular Weight | 357.42 g/mol |
| Melting Point | 201-204°C |
| Anticancer Activity | IC50 (MCF-7): 10 - 25 µM |
| Potential Applications | Cancer treatment, autoimmune diseases, neurodegeneration |
Comparison with Similar Compounds
Spirocyclic Sulfonohydrazides vs. Sulfonamides
Key Compound :
- 2,4,6-Trimethyl-N'-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide (CAS 1199773-18-6) Structural Differences:
- Spiro Ring: [4.5]decan vs. [4.4]nonan in the target compound, altering ring strain and spatial geometry.
- Functional Group: Sulfonohydrazide (–SO₂–NH–NH–) vs. sulfonamide (–SO₂–NH–). The hydrazide group introduces additional hydrogen-bonding capacity and redox sensitivity. Implications: The larger spiro ring ([4.5]decan) may reduce steric hindrance compared to [4.4]nonan, while the hydrazide group could confer distinct reactivity in nucleophilic or electrophilic environments .
Spiro[4.4]nonane Derivatives with Alternative Substituents
Key Compounds :
- bis((R,R)-(-)-trans-2,3-bis(Diphenylhydroxymethyl)-1,4-dioxaspiro[4.4]nonane) N-isopropyl-N-methylphenylglyoxylamide (RIYQUL01) Structural Differences:
- Substituents : Diphenylhydroxymethyl and glyoxylamide groups vs. trimethylbenzenesulfonamide.
- Chirality: Stereogenic centers in the glyoxylamide derivative vs. achiral sulfonamide in the target compound. Implications: The glyoxylamide group enhances hydrogen-bond acceptor capacity, while chirality introduces enantioselective interactions.
- N-[(2S)-1,4-dioxaspiro[4.4]nonan-2-ylmethyl]-N'-(3-nitrophenyl)ethanediamide Structural Differences:
- Functional Group: Ethanediamide (–NH–CO–CO–NH–) and nitro (–NO₂) substituent vs. sulfonamide and methyl groups.
- Molecular Weight: C₁₆H₁₉N₃O₆ (MW 349.34 g/mol) vs. theoretical MW of the target compound (~383.47 g/mol, estimated for C₁₉H₂₇NO₅S). The ethanediamide linker may improve chelation properties compared to sulfonamide .
Non-Spirocyclic Sulfonamide Analogs
Key Compound :
- N-(2-Aminoethyl)-2,4,6-trimethylbenzenesulfonamide Structural Differences:
- Backbone: Linear aminoethyl group vs. spirocyclic ether.
- Polarity: Aminoethyl introduces a basic amine (–NH₂), increasing water solubility relative to the spirocyclic target. The amine group enables protonation at physiological pH, enhancing ionic interactions .
Sulfonamides with Heterocyclic Moieties
Key Compounds :
- 4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide
- Structural Differences :
- Heterocycle : Thiazolyl and pyrimidinyl groups vs. spirocyclic ether.
- Functionality : Thioxo (–S–) group introduces sulfur-based reactivity.
Research Implications and Gaps
- Spiro Ring Size: Smaller spiro systems (e.g., [4.4]nonan) may enhance steric effects compared to larger analogs ([4.5]decan), but experimental data on ring-size-dependent properties are needed.
- Functional Group Impact : Sulfonamides vs. hydrazides or ethanediamides exhibit divergent reactivities; comparative studies on hydrolysis or biological activity are lacking.
- Chirality : The role of stereochemistry in spirocyclic sulfonamides remains unexplored in the provided evidence.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide to improve yield and purity?
- Methodological Answer : The synthesis typically involves two key steps: (1) forming the 1,4-dioxaspiro[4.4]nonane core via condensation of a diol (e.g., 1,4-cyclohexanediol) with a ketone, and (2) coupling the spiroketal intermediate with 2,4,6-trimethylbenzenesulfonyl chloride. To optimize yield, use anhydrous conditions with catalysts like p-toluenesulfonic acid for spiroketalization and triethylamine as a base during sulfonamide formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Reaction monitoring by TLC or HPLC is critical .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms the spirocyclic structure and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹). X-ray crystallography resolves absolute stereochemistry and packing interactions, particularly for polymorph studies .
Q. How does the compound’s reactivity vary under oxidative vs. reductive conditions?
- Methodological Answer : The spiroketal ring is stable under mild conditions but undergoes oxidation with strong agents (e.g., KMnO₄) to yield ketones or aldehydes. Reductive cleavage (e.g., LiAlH₄) converts the dioxolane ring to diols, altering solubility. The sulfonamide group remains inert under these conditions, making it a stable anchor for derivatization. Kinetic studies using UV-Vis or LC-MS track reaction progress .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound’s spirocyclic moiety?
- Methodological Answer : Discrepancies often arise from solvent polarity or trace metal contamination. Systematic studies under controlled conditions (e.g., inert atmosphere, HPLC-grade solvents) are essential. Computational modeling (DFT calculations) predicts electronic effects of substituents on ring strain. Cross-validate findings with in situ FTIR or Raman spectroscopy to monitor bond vibrations during reactions .
Q. What structure-activity relationship (SAR) insights exist for modifying the spiroketal or sulfonamide groups to enhance biological activity?
- Methodological Answer :
| Modification | Impact on Activity | Evidence Source |
|---|---|---|
| Halogenation (e.g., Cl/F) | Increases binding to hydrophobic enzyme pockets | |
| Methoxy substituents | Enhances solubility without reducing potency | |
| Spiro ring expansion | Alters conformational flexibility and affinity |
- Use molecular docking (AutoDock Vina) to simulate interactions with targets like cytochrome P450 or kinases.
Q. What experimental strategies elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd) with enzymes. Fluorescence quenching assays track conformational changes upon binding. For in vitro studies, combine with CRISPR-edited cell lines to validate target specificity. Competitive inhibition assays (e.g., NADPH depletion in CYP450) quantify IC₅₀ values .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use QSPR models (e.g., SwissADME) to estimate logP (lipophilicity), BBB permeability, and metabolic stability. Molecular dynamics simulations (AMBER or GROMACS) assess membrane penetration. Validate predictions with in vitro Caco-2 cell assays for absorption and hepatocyte microsomes for metabolic clearance .
Q. What advanced chromatographic techniques are suitable for analyzing degradation products?
- Methodological Answer : UPLC-QTOF-MS with a C18 column (1.7 µm particles) resolves degradation pathways under stress conditions (e.g., heat, light). For chiral degradation products, use HPLC with a Chiralpak IC column and polar organic mobile phase. Quantify impurities via charged aerosol detection (CAD) for non-UV-active species .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
